Cas no 1783530-39-1 (5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid)
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1H-Imidazole-4-carboxylic acid, 5-(4-fluorophenyl)-1-methyl-
- 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid
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- Inchi: 1S/C11H9FN2O2/c1-14-6-13-9(11(15)16)10(14)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,15,16)
- InChI Key: ITJLPUOPFRQPNN-UHFFFAOYSA-N
- SMILES: C1N(C)C(C2=CC=C(F)C=C2)=C(C(O)=O)N=1
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-30431911-0.05g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 0.05g |
$432.0 | 2023-09-05 | |
| Enamine | EN300-30431911-0.1g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 0.1g |
$564.0 | 2023-09-05 | |
| Enamine | EN300-30431911-0.25g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 0.25g |
$806.0 | 2023-09-05 | |
| Enamine | EN300-30431911-0.5g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 0.5g |
$1269.0 | 2023-09-05 | |
| Enamine | EN300-30431911-1.0g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 1.0g |
$1629.0 | 2023-07-07 | |
| Enamine | EN300-30431911-2.5g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 2.5g |
$3191.0 | 2023-09-05 | |
| Enamine | EN300-30431911-5.0g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 5.0g |
$4722.0 | 2023-07-07 | |
| Enamine | EN300-30431911-10.0g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 10.0g |
$7004.0 | 2023-07-07 | |
| Enamine | EN300-30431911-1g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 1g |
$1629.0 | 2023-09-05 | |
| Enamine | EN300-30431911-5g |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid |
1783530-39-1 | 95% | 5g |
$4722.0 | 2023-09-05 |
5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
Additional information on 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic Acid (CAS No. 1783530-39-1): An Emerging Compound in Medicinal Chemistry
5-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 1783530-39-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of imidazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, antifungal, and anticancer properties.
The imidazole ring is a fundamental structural motif in many biologically active molecules, and the presence of a fluorine substituent on the phenyl ring further enhances the compound's pharmacological profile. The fluorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to target proteins, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has also shown promising antifungal activity against a range of fungal pathogens. A research team from the University of California demonstrated that this compound effectively inhibits the growth of Candida albicans and Aspergillus fumigatus, two common fungal species responsible for opportunistic infections in immunocompromised patients.
The anticancer potential of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has also been explored in preclinical studies. Research conducted at the National Cancer Institute found that this compound selectively induces apoptosis in cancer cells while sparing normal cells. The mechanism of action involves the inhibition of key signaling pathways such as PI3K/AKT and MAPK, which are frequently dysregulated in cancer cells.
The structural versatility of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid allows for further optimization through chemical modifications. For example, substituting different functional groups on the imidazole ring or the phenyl ring can enhance its potency and selectivity for specific targets. This flexibility makes it an ideal starting point for drug discovery programs aimed at developing new therapeutic agents.
In terms of pharmacokinetics, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid exhibits favorable properties such as good oral bioavailability and low toxicity. These characteristics are crucial for ensuring that the compound can be effectively delivered to target tissues and minimize adverse effects. Preclinical studies have shown that this compound is well-tolerated in animal models, with no significant toxicity observed at therapeutic doses.
The safety profile of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid has been further evaluated through comprehensive toxicity studies. Results from these studies indicate that the compound is safe for use in both short-term and long-term treatments. This safety profile is essential for advancing the compound into clinical trials and ultimately into clinical practice.
Despite its promising therapeutic potential, further research is needed to fully understand the mechanisms underlying the biological activities of 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid. Ongoing studies are focused on elucidating its interactions with specific cellular targets and identifying potential biomarkers that can be used to monitor treatment efficacy.
In conclusion, 5-(4-fluorophenyl)-1-methyl-1H-imidazole-4-carboxylic acid (CAS No. 1783530-39-1) represents a promising lead compound in medicinal chemistry with a wide range of potential applications. Its unique structural features, combined with its favorable pharmacological properties, make it an attractive candidate for further development as a therapeutic agent. As research continues to advance our understanding of this compound, it holds great promise for addressing unmet medical needs in various disease areas.
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